molecular formula C14H19Cl2NO4S2 B2591432 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide CAS No. 851470-03-6

3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide

Cat. No.: B2591432
CAS No.: 851470-03-6
M. Wt: 400.33
InChI Key: BHOAEGMUTSZDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H19Cl2NO4S2 and its molecular weight is 400.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Oxidative Conversion to Sulfonyl Chlorides : Sulfonamides, including poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide, serve as mild and efficient reagents for the oxidative conversion of sulfur compounds to sulfonyl chlorides. This process provides a practical approach to synthesizing aryl or heteroarylsulfonyl chlorides under mild conditions, showcasing the chemical utility of sulfonamides in facilitating oxidative chlorination (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).

Biological and Pharmaceutical Research

Carbonic Anhydrase Inhibitors : Sulfonamides, including derivatives with specific moieties, have been studied for their inhibitory activity against carbonic anhydrase isoforms. These compounds demonstrate potential in treating conditions related to enzyme dysfunction, showing significant in vitro inhibitory properties with affinities in the low nanomolar range for human carbonic anhydrase isoforms I, II, and VII. Such studies highlight the therapeutic potential of sulfonamides in designing inhibitors for specific biological targets (Sethi et al., 2013).

Environmental and Sensory Applications

Selective Discrimination of Thiophenols : Sulfonamide-based fluorescent probes have been developed for the sensitive and selective detection of thiophenols over aliphatic thiols. This application is crucial in chemical, biological, and environmental sciences for monitoring toxic benzenethiols and biologically active compounds. The ability to fine-tune the selectivity and sensitivity of these probes demonstrates the utility of sulfonamides in environmental sensing technologies (Wang et al., 2012).

Catalysis and Synthesis

Asymmetric Cleavage of sp3 C-N Bonds : Sulfonamides facilitate the catalytic asymmetric cleavage of sp3 C-N bonds, offering a pathway to highly enantioenriched products. This application in organic synthesis underlines the role of sulfonamides as versatile intermediates in achieving stereochemical complexity with high enantioselectivity (Wu & Tian, 2012).

Properties

IUPAC Name

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO4S2/c1-10(2)8-17(11-5-6-22(18,19)9-11)23(20,21)12-3-4-13(15)14(16)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOAEGMUTSZDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.